molecular formula C18H13Cl2N3OS B2751077 4-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450340-64-4

4-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2751077
CAS No.: 450340-64-4
M. Wt: 390.28
InChI Key: ODPGMKQQYNYFSD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H13Cl2N3OS and its molecular weight is 390.28. The purity is usually 95%.
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Scientific Research Applications

  • Crystallographic Properties :

    • A study focusing on a similar compound, N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, described its crystallographic characteristics. The study highlighted the planarity of the hydrazinecarboxamide unit and its inclination angle with respect to the attached benzene ring, as well as hydrogen bonding and π–π stacking interactions in the crystal structure (Kant et al., 2012).
  • Heterocyclic Synthesis :

    • Research on Thiophenylhydrazonoacetates in heterocyclic synthesis demonstrated the production of various pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This highlights the role of such compounds in synthesizing a diverse range of heterocyclic structures (Mohareb et al., 2004).
  • NMR and X-ray Diffraction Studies :

    • A study on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, including compounds structurally similar to the query compound, provided insights into their NMR solution studies and X-ray diffraction structures. The study emphasized the preferred tautomeric structures and hydrogen bonding patterns, contributing to the understanding of such compounds' molecular properties (Quiroga et al., 1999).
  • Chemical Reactivity and Catalytic Applications :

    • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a compound with a somewhat similar structure, was explored as a catalyst in synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This highlights the potential catalytic applications of related compounds (Khazaei et al., 2015).
  • Antibacterial Activity :

    • A study on derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which shares a structural motif with the query compound, evaluated their antibacterial activities. These studies indicate the potential of such compounds in developing antibacterial agents (Bildirici et al., 2007).
  • Molecular Docking Studies :

    • Synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives were investigated, demonstrating the potential use of such compounds in drug discovery and molecular interaction studies (Flefel et al., 2018).

Properties

IUPAC Name

4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c19-12-6-4-11(5-7-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-3-1-2-13(20)8-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPGMKQQYNYFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.